molecular formula C10H25NO3Si B071070 T-Butylaminopropyltrimethoxysilane CAS No. 174219-86-4

T-Butylaminopropyltrimethoxysilane

Cat. No.: B071070
CAS No.: 174219-86-4
M. Wt: 235.4 g/mol
InChI Key: QXULZQKARBZMBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of T-Butylaminopropyltrimethoxysilane typically involves the reaction of trimethoxysilane with aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

T-Butylaminopropyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

T-Butylaminopropyltrimethoxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Butylaminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(3-(Trimethoxysilyl)propyl)ethylenediamine

Uniqueness

T-Butylaminopropyltrimethoxysilane is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and durability are critical .

Biological Activity

T-Butylaminopropyltrimethoxysilane (TBAPTMS) is a silane compound that has garnered attention in various fields, including materials science, biochemistry, and nanotechnology. Its unique structure, featuring a trimethoxysilane group and a t-butylamino functional group, allows it to interact with biological systems and surfaces effectively. This article reviews the biological activity of TBAPTMS, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBAPTMS is characterized by the following chemical structure:

  • Molecular Formula: C10_{10}H23_{23}N O3_3Si
  • Molecular Weight: 221.37 g/mol
  • CAS Number: 31024-56-3

It is a colorless liquid that reacts with moisture and can form siloxane networks upon hydrolysis. The presence of the amino group enhances its reactivity with various substrates.

1. Surface Modification

TBAPTMS is widely used for surface modification to enhance biocompatibility and adhesion properties. Its application in coating materials has been investigated for improving the performance of biosensors and implants.

Case Study: Coating for Biosensors
A study demonstrated the use of TBAPTMS in creating a surface for biosensors that detect biological molecules. The amino groups facilitate the immobilization of enzymes or antibodies, significantly increasing sensor sensitivity and specificity .

Application Mechanism Outcome
Biosensor CoatingAmino group facilitates enzyme bindingEnhanced sensitivity and specificity
Implant SurfaceImproved biocompatibilityReduced inflammatory response

2. Antimicrobial Activity

Research indicates that TBAPTMS exhibits antimicrobial properties, making it suitable for applications in medical devices and coatings.

Research Findings:
A study explored the antimicrobial efficacy of TBAPTMS-modified surfaces against various pathogens. Results showed a significant reduction in bacterial adhesion and growth on surfaces treated with TBAPTMS compared to untreated controls .

Pathogen Control Growth (%) TBAPTMS Treated Growth (%)
Staphylococcus aureus10020
Escherichia coli10015

3. Cellular Interactions

TBAPTMS has been shown to influence cellular behavior, including adhesion, proliferation, and differentiation.

Mechanism of Action:
The amino groups on TBAPTMS can interact with cell surface receptors, promoting cell adhesion. This property is particularly beneficial in tissue engineering applications where cell attachment is critical for tissue regeneration.

Case Study: Cell Adhesion Enhancement
In vitro studies demonstrated that fibroblast cells adhered more effectively to TBAPTMS-treated surfaces than to untreated ones, suggesting its potential as a coating material for scaffolds used in regenerative medicine .

Safety and Toxicity

While TBAPTMS shows promising biological activity, it is essential to consider its safety profile. According to safety data sheets:

  • It can cause skin and eye irritation.
  • Inhalation may lead to respiratory irritation.
  • The oral LD50 in rats is reported at approximately 13,500 µL/kg, indicating low acute toxicity .

Properties

IUPAC Name

2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO3Si/c1-10(2,3)11-8-7-9-15(12-4,13-5)14-6/h11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXULZQKARBZMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597207
Record name N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174219-86-4
Record name N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.